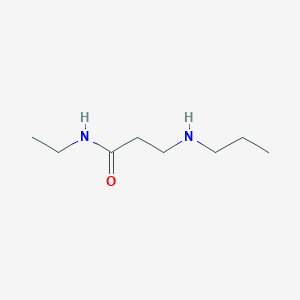
N-Ethyl-3-(propylamino)propanamide
Overview
Description
N-Ethyl-3-(propylamino)propanamide is a chemical compound with the molecular formula C8H18N2O. It is a derivative of amino acids and is primarily used in biochemical and pharmaceutical research. This compound is known for its unique structure and properties, which make it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-(propylamino)propanamide typically involves the reaction of ethylamine with propylamine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions involving the use of reagents such as acyl chlorides and amines. The process is carried out in large reactors under specific conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-3-(propylamino)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different applications.
Scientific Research Applications
N-Ethyl-3-(propylamino)propanamide is widely used in scientific research due to its unique properties. It is utilized in chemistry for synthesizing new compounds, in biology for studying protein interactions, in medicine for developing new drugs, and in industry for creating advanced materials.
Mechanism of Action
The mechanism by which N-Ethyl-3-(propylamino)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, leading to various biological responses. The exact mechanism may vary depending on the application and the specific conditions under which the compound is used.
Comparison with Similar Compounds
N-Ethyl-3-(propylamino)propanamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include N-ethylpropylamine and N-ethyl-N-propylamine. These compounds share structural similarities but differ in their functional groups and properties, making this compound distinct in its applications.
Properties
IUPAC Name |
N-ethyl-3-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-3-6-9-7-5-8(11)10-4-2/h9H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZZIDJIAURYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385021.png)












